2-Cyano-6-(trifluoromethyl)benzoic acid
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Overview
Description
2-Cyano-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H4F3NO2 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2-fluoro-6-(trifluoromethyl)benzoic acid, followed by the conversion of the nitro group to a cyano group . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of 2-Cyano-6-(trifluoromethyl)benzoic acid may involve large-scale nitration and subsequent conversion processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Cyano-6-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Cyano-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the cyano group.
2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups instead of one.
Uniqueness
2-Cyano-6-(trifluoromethyl)benzoic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
2-cyano-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-3-1-2-5(4-13)7(6)8(14)15/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLWMALICHPXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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